Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate
Overview
Description
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is an organic compound with the molecular formula C7H11NO2. It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family. This compound is known for its stability and solubility in polar organic solvents such as methanol, ethanol, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate involves the reaction of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of an acid catalyst like hydrochloric acid. This reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs catalytic routes. Recent advances have highlighted the use of transition metal catalysis, such as palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, to produce high yields of 3-azabicyclo[3.1.0]hexane derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure and nitrogen atom but differ in functional groups.
N-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate: A similar compound with a methyl group attached to the nitrogen atom.
Uniqueness
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(7)3-8-4-7/h5,8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMVBNBYCYIFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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